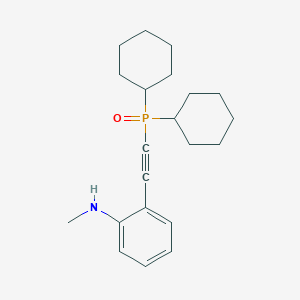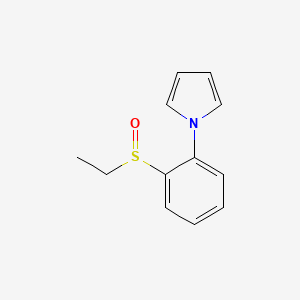
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes methyl, acetyl, and butyl substituents, making it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-methyl-3-acetyl-5-butyl-1,4-pentadiene. This reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts like zeolites or metal oxides may also be employed to enhance the efficiency of the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-acetyl-5-butyl-4,5-dihydro-2-furanone.
Reduction: Formation of 2-methyl-3-hydroxy-5-butyl-4,5-dihydrofuran.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The acetyl group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic aromatic substitution, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfuran: Lacks the acetyl and butyl substituents, making it less complex.
3-Acetyl-2,5-dimethylfuran: Similar structure but with different substituent positions.
5-Butyl-2,3-dimethylfuran: Similar but with different functional groups.
Uniqueness
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other furans may not be suitable.
Propriétés
Numéro CAS |
81770-05-0 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-(2-butyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h10H,4-7H2,1-3H3 |
Clé InChI |
ADEKQHVMVNINMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(=C(O1)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


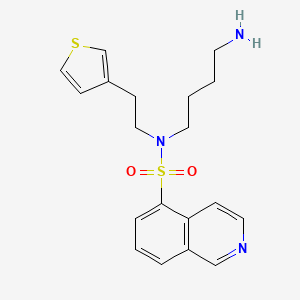
![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
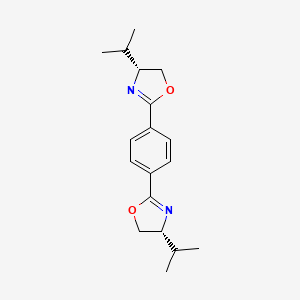

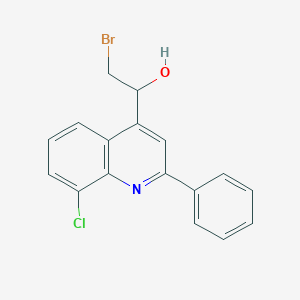
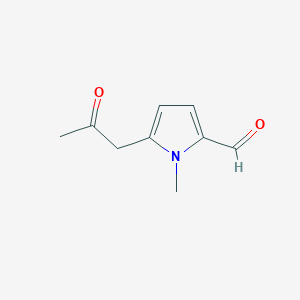
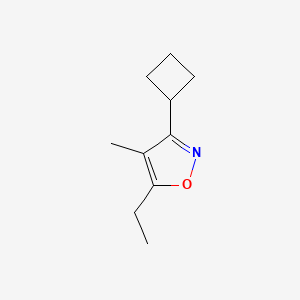
![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)

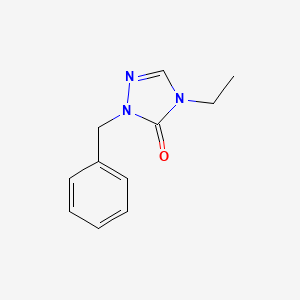
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)
